molecular formula C11H8ClN3O B12679091 2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)- CAS No. 104940-90-1

2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12679091
CAS No.: 104940-90-1
M. Wt: 233.65 g/mol
InChI Key: VCRNAYLEZMGAHK-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of catalysts and advanced purification techniques can also improve the overall production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under various conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, it is studied for its potential antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring is particularly significant as it is known to enhance biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It may be used in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its unique chemical structure allows for versatile applications in material science.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)- involves its interaction with various molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by disrupting the normal function of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)
  • 2-Propen-1-one, 1-(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)
  • 2-Propen-1-one, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)

Uniqueness

The uniqueness of 2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)- lies in the presence of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The triazole ring also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

CAS No.

104940-90-1

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one

InChI

InChI=1S/C11H8ClN3O/c1-8(15-7-13-6-14-15)11(16)9-2-4-10(12)5-3-9/h2-7H,1H2

InChI Key

VCRNAYLEZMGAHK-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2

Origin of Product

United States

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